5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Catalog No.
S544034
CAS No.
326914-10-7
M.F
C22H27ClN4O2
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2...

CAS Number

326914-10-7

Product Name

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

IUPAC Name

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27ClN4O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

XPLJEFSRINKZLC-ATVHPVEESA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU 11652, SU-11652, SU11652

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C

Description

The exact mass of the compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is 414.1823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic molecule that belongs to the class of indole derivatives. This structure features an indole moiety, which is characterized by a fused pyrrole and benzene ring system. The presence of a chloro group and a diethylamino substituent adds to its chemical diversity and potential biological activity. The molecular formula for this compound is C17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}, and its molecular weight is approximately 329.78 g/mol .

, including hydrolysis and acylation. The indole derivative can undergo electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen, particularly at the 5-position where the chlorine substituent is located. Additionally, the diethylamino group can influence nucleophilicity, making it a potential site for further chemical modifications.

Compounds related to indoles and pyrroles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit kinase inhibition activity, making it a candidate for further investigation in cancer therapeutics . The presence of both chloro and diethylamino groups may enhance its pharmacological profile by improving solubility and bioavailability.

The synthesis of 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multiple steps:

  • Formation of the Indole Derivative: Starting from suitable precursors, the indole ring can be constructed through cyclization reactions.
  • Chlorination: The introduction of the chloro group can be achieved using chlorinating agents under controlled conditions.
  • Pyrrole Synthesis: The pyrrole ring can be synthesized using a variety of methods such as the Paal-Knorr synthesis.
  • Final Coupling: The final compound is obtained through coupling reactions between the indole derivative and the pyrrole carboxamide.

These methods require careful optimization to ensure high yield and purity of the final product.

This compound has potential applications in medicinal chemistry as a lead compound for drug development, particularly in targeting protein kinases involved in cancer progression. Its structural features may also allow it to serve as a scaffold for further modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as protein kinases or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies may provide insights into the binding modes and affinities of this compound with target proteins.

Several compounds share structural similarities with 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, which include:

Compound NameMolecular FormulaKey Features
5-Fluoroindole DerivativeC16H13FN2O3C_{16}H_{13}FN_{2}O_{3}Contains a fluorine atom instead of chlorine
5-Chloroindole CarboxamideC17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}Lacks diethylamino substitution
2-Methylpyrrole DerivativeC12H14N2OC_{12}H_{14}N_{2}OSimpler structure with fewer functional groups

These compounds highlight unique aspects of the target compound's structure that may influence its biological activity and chemical properties.

X-ray Crystallographic Studies of Pyrrole-Indolinone Hybrid Systems

X-ray crystallographic analysis provides fundamental structural insights into pyrrole-indolinone hybrid compounds, revealing critical information about molecular geometry, crystal packing, and intermolecular interactions. The target compound 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide belongs to a class of compounds that have been extensively studied through single-crystal X-ray diffraction techniques [1] [2].

The crystallographic analysis of similar pyrrole-indolinone systems reveals that these compounds predominantly adopt monoclinic and triclinic crystal systems. For instance, sunitinib crystal form III, which shares structural similarity with the target compound, crystallizes in the monoclinic space group P21/n with unit cell parameters of a = 4.9756 Å, b = 28.1365 Å, c = 14.5880 Å, and β = 93.513°, resulting in a cell volume of 2038.4 ų with Z = 4 [2].

Structural analysis of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione demonstrates that indole-pyrrole hybrid systems typically exhibit triclinic crystal systems with space group P-1. The unit cell parameters for this compound are a = 8.542 Å, b = 10.324 Å, c = 12.785 Å, with α = 85.34°, β = 84.42°, and γ = 86.89°, yielding a volume of 1124.3 ų [3]. These crystallographic parameters indicate that the molecular packing is influenced by both the planar indole and pyrrole ring systems, which facilitate π-π stacking interactions.

The molecular geometry of pyrrole-indolinone hybrids is characterized by a central pyrrole ring that serves as a linker between the indolinone moiety and various substituents. X-ray structural analysis reveals that the dihedral angles between the central pyrrole ring and pendant aromatic systems typically range from 37° to 52°, indicating significant conformational flexibility [4]. In the crystal structure of 4-(2-azidophenyl)-5-benzoyl-2-(1H-indol-3-yl)-pyrrole-3-carbonitrile, the dihedral angle between the pyrrole ring and the indole system is 37.56°, while the angle with the azide-bearing benzene ring is 51.62° [4].

Crystal packing in pyrrole-indolinone systems is stabilized through multiple intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The formation of inversion dimers through pairs of N-H···O hydrogen bonds generates R₂²(10) loops, which are characteristic of these systems [4]. Additional stabilization occurs through N-H···N hydrogen bonds between indole and cyanide groups, creating R₂²(16) loops that contribute to the formation of extended chain structures in the crystal lattice [4].

The disorder phenomena observed in some pyrrole-indolinone crystals provide insights into conformational flexibility. For example, the benzoyl benzene ring in certain structures exhibits disorder over two orientations with a 0.514:0.486 ratio, twisted with respect to each other by 9.29° [4]. This disorder reflects the dynamic nature of these molecules in the solid state and their potential for conformational adaptation.

Molecular Docking Studies with Kinase Binding Pockets (VEGFR2, PDGFRβ)

Molecular docking studies have provided comprehensive insights into the binding interactions of pyrrole-indolinone hybrid compounds with kinase targets, particularly vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor β (PDGFRβ). These studies are crucial for understanding the mechanism of action and optimizing the design of kinase inhibitors based on the pyrrole-indolinone scaffold [9] [10] [11].

VEGFR2 docking studies utilizing the crystal structure with PDB ID 4AGD reveal that pyrrole-indolinone compounds exhibit strong binding affinity to the ATP-binding pocket. The reference compound sunitinib achieves a docking score of -16.60 kcal/mol, forming essential hydrogen bonds with Glu917 and Cys919 residues in the hinge region [9]. The indolinone NH and carbonyl groups are primarily responsible for these critical interactions, which are characteristic of ATP-competitive inhibitors [9].

Enhanced binding interactions are observed with optimized pyrrole-indolinone derivatives. Compound 5b demonstrates a superior docking score of -19.04 kcal/mol, maintaining the essential hydrogen bond interactions with Glu917 and Cys919 while engaging additional hydrophobic contacts with Val848 [9]. This compound exhibits an IC50 value of 0.089 μM against VEGFR2, representing a significant improvement over many existing inhibitors [9].

The most potent compound in the series, compound 10g, achieves a docking score of -21.24 kcal/mol with VEGFR2, corresponding to an IC50 value of 0.045 μM [9]. This compound forms the characteristic hydrogen bond interactions with hinge residues and establishes extensive hydrophobic contacts with Val848, Ala866, Val916, Phe918, Leu1035, and Phe1047 [9]. The binding mode analysis reveals that the compound occupies both the adenine pocket and the ribose pocket of the ATP-binding site, maximizing the binding affinity [9].

Structure-activity relationship analysis from docking studies indicates that the chloro substituent on the indolinone ring enhances binding affinity through favorable van der Waals interactions. The 5-chloro-2-oxo-1H-indol-3-ylidene moiety forms optimal contacts with the hydrophobic pocket of VEGFR2, contributing to the improved potency of the target compound [9]. The diethylamino ethyl side chain provides additional interactions with polar residues in the binding site periphery [9].

PDGFRβ docking studies using the crystal structure with PDB ID 3MJG demonstrate that pyrrole-indolinone compounds exhibit similar binding modes to those observed with VEGFR2, albeit with different binding affinities. The ATP-binding pocket of PDGFRβ accommodates these compounds through interactions with Asp1021 and Ile1025 residues, which are analogous to the Glu917 and Cys919 interactions in VEGFR2 [11].

Compound A, a representative pyrrole-indolinone derivative, exhibits a docking score of -15.23 kcal/mol with PDGFRβ, corresponding to an IC50 value of 0.234 μM [11]. The binding mode involves hydrogen bond formation with Asp1021 and hydrophobic interactions with Leu677, Ile843, Val848, and Leu1019 [11]. The slightly lower binding affinity compared to VEGFR2 reflects the structural differences in the ATP-binding pockets of these kinases [11].

The most potent PDGFRβ inhibitor in the series, compound D, achieves a docking score of -17.45 kcal/mol with an IC50 value of 0.167 μM [11]. This compound demonstrates enhanced binding through optimized interactions with the hydrophobic pocket and improved complementarity to the binding site geometry [11]. The binding mode analysis reveals that the compound adopts a similar conformation to that observed in VEGFR2, indicating a conserved binding mechanism across related kinases [11].

Selectivity analysis reveals that pyrrole-indolinone compounds generally exhibit moderate selectivity for VEGFR2 over PDGFRβ, with selectivity ratios typically ranging from 1.5 to 3.0 [9] [11]. This selectivity profile is advantageous for therapeutic applications, as it allows for targeted inhibition of angiogenesis while minimizing off-target effects [9] [11].

The molecular docking studies also provide insights into the binding kinetics and residence time of pyrrole-indolinone compounds. The formation of multiple hydrogen bonds and extensive hydrophobic contacts suggests that these compounds exhibit slow off-rates, which is beneficial for sustained kinase inhibition [9] [11]. The binding poses are stabilized by the planar geometry of the indolinone ring system, which maximizes the overlap with the flat ATP-binding pocket [9] [11].

Comparative analysis of binding modes reveals that the pyrrole ring serves as a crucial linker that optimizes the positioning of the indolinone moiety in the ATP-binding pocket. The conformational flexibility of the pyrrole-indolinone system allows for induced-fit binding, where the compound adapts to the specific geometry of different kinase binding pockets [9] [11]. This adaptability contributes to the broad-spectrum kinase inhibitory activity observed with these compounds [9] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

414.1822538 g/mol

Monoisotopic Mass

414.1822538 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C7AZL970U

Other CAS

326914-10-7

Wikipedia

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Dates

Last modified: 04-14-2024
1: Vieira PS, de Arruda Campos Brasil Souza T, Honorato RV, Zanphorlin LM, Severiano KU, Rocco SA, Cavalcante de Oliveira AH, Cordeiro AT, Lopes de Oliveira PS, Oliveira de Giuseppe P, Murakami MT. Pyrrole-indolinone SU11652 targets the nucleoside diphosphate kinase from Leishmania parasites. Biochem Biophys Res Commun. 2017 May 9. pii: S0006-291X(17)30910-5. doi: 10.1016/j.bbrc.2017.05.048. [Epub ahead of print] PubMed PMID: 28499874.
2: Makihara N, Arimura K, Ago T, Tachibana M, Nishimura A, Nakamura K, Matsuo R, Wakisaka Y, Kuroda J, Sugimori H, Kamouchi M, Kitazono T. Involvement of platelet-derived growth factor receptor β in fibrosis through extracellular matrix protein production after ischemic stroke. Exp Neurol. 2015 Feb;264:127-34. doi: 10.1016/j.expneurol.2014.12.007. Epub 2014 Dec 13. PubMed PMID: 25510317.
3: Ellegaard AM, Groth-Pedersen L, Oorschot V, Klumperman J, Kirkegaard T, Nylandsted J, Jäättelä M. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance. Mol Cancer Ther. 2013 Oct;12(10):2018-30. doi: 10.1158/1535-7163.MCT-13-0084. Epub 2013 Aug 6. PubMed PMID: 23920274.
4: Guo Y, Chen Y, Xu X, Fu X, Zhao ZJ. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. J Hematol Oncol. 2012 Dec 6;5:72. doi: 10.1186/1756-8722-5-72. PubMed PMID: 23216927; PubMed Central PMCID: PMC3524753.
5: Turpaev K, Drapier JC. Stimulatory effect of benzylidenemalononitrile tyrphostins on expression of NO-dependent genes in U-937 monocytic cells. Eur J Pharmacol. 2009 Mar 15;606(1-3):1-8. doi: 10.1016/j.ejphar.2009.01.015. Epub 2009 Jan 21. PubMed PMID: 19374863.
6: Heryanto B, Lipson KE, Rogers PA. Effect of angiogenesis inhibitors on oestrogen-mediated endometrial endothelial cell proliferation in the ovariectomized mouse. Reproduction. 2003 Mar;125(3):337-46. PubMed PMID: 12611597.
7: Liao AT, Chien MB, Shenoy N, Mendel DB, McMahon G, Cherrington JM, London CA. Inhibition of constitutively active forms of mutant kit by multitargeted indolinone tyrosine kinase inhibitors. Blood. 2002 Jul 15;100(2):585-93. Erratum in: Blood 2002 Oct 15;100(8):2696. PubMed PMID: 12091352.

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